Ethyl (2R,3S)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate
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Overview
Description
Ethyl (2R,3S)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate is a chiral compound with a complex structure that includes an allyl group, a phenylethyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R,3S)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the allyl and phenylethyl groups. One common method involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. For example, the use of Fmoc-protected Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction can yield the desired compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3S)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phenylethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) for reduction of the ester group.
Substitution reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the ester group can yield an alcohol.
Scientific Research Applications
Ethyl (2R,3S)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (2R,3S)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S,3R)-3-allyl-1-(®-1-phenylethyl)pyrrolidine-2-carboxylate: A diastereomer with different stereochemistry.
Methyl (2R,3S)-3-allyl-1-((S)-1-phenylethyl)pyrrolidine-2-carboxylate: A similar compound with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its diastereomers and analogs. This uniqueness makes it valuable in applications requiring high selectivity and specificity.
Properties
Molecular Formula |
C18H25NO2 |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
ethyl (2R,3S)-1-[(1S)-1-phenylethyl]-3-prop-2-enylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C18H25NO2/c1-4-9-16-12-13-19(17(16)18(20)21-5-2)14(3)15-10-7-6-8-11-15/h4,6-8,10-11,14,16-17H,1,5,9,12-13H2,2-3H3/t14-,16-,17+/m0/s1 |
InChI Key |
SBHLAJVQBRCUOA-BHYGNILZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@H](CCN1[C@@H](C)C2=CC=CC=C2)CC=C |
Canonical SMILES |
CCOC(=O)C1C(CCN1C(C)C2=CC=CC=C2)CC=C |
Origin of Product |
United States |
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